1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

Description

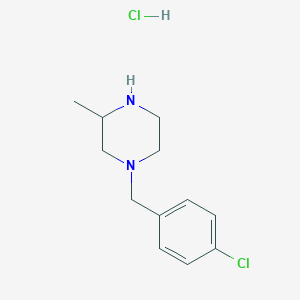

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a piperazine derivative characterized by a 4-chlorobenzyl group attached to the nitrogen at position 1 and a methyl group at position 3 of the piperazine ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXRXHBXKNJTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-78-2 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)methyl]-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-methylpiperazine.

Reaction: The 4-chlorobenzyl chloride is reacted with 3-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Chloro-benzyl)-3-methyl-piperazine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield reduced forms of the piperazine ring.

Scientific Research Applications

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter modulation.

Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride with structurally related compounds:

Structural and Physicochemical Comparison

*Calculated based on formula.

Case Study: 1-(5′-Bromo Feruloyl)-4-(2′-chloro)-benzyl Piperazine HCl

This hybrid compound, synthesized via acylation and salification, demonstrates the versatility of piperazine scaffolds in conjugating with bioactive moieties (e.g., ferulic acid derivatives).

Biological Activity

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its efficacy against cancer, its role as an acetylcholinesterase (AChE) inhibitor, and its interactions with specific biological targets.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHClN·HCl

- Molecular Weight : 250.17 g/mol

The presence of the chloro group and the piperazine ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, certain piperazine derivatives have shown moderate to significant efficacy against human breast cancer cells. In one study, a related compound exhibited an IC value of 18 µM against these cells, indicating potential for further development as an anticancer agent .

Table 1: Anticancer Efficacy of Piperazine Derivatives

| Compound | Cell Type | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | Breast Cancer | 18 | PARP1 inhibition |

| 1 | Various | 14.1 | PHGDH inhibition |

2. Acetylcholinesterase Inhibition

The compound has also been evaluated for its AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. One study reported an AChE inhibitory potency with an IC value of 1.11 µM, suggesting that this compound could be a promising candidate for cognitive enhancement therapies .

Table 2: AChE Inhibition Potency

| Compound | IC (µM) |

|---|---|

| This compound | 1.11 |

| Donepezil | 6.76 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- PARP Inhibition : The compound has been shown to inhibit PARP1 activity, which is vital for DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis in cancer cells .

- AChE Interaction : The interaction with AChE involves binding to the active site of the enzyme, leading to increased levels of acetylcholine in synapses, thus enhancing cognitive function .

Case Study 1: Breast Cancer Treatment

In a controlled study involving human breast cancer cell lines, derivatives similar to this compound were administered at varying concentrations. The results indicated a dose-dependent response in cell viability, with significant reductions noted at concentrations above 10 µM.

Case Study 2: Alzheimer's Disease Model

In vivo studies utilizing animal models of Alzheimer's disease demonstrated that administration of AChE inhibitors including this compound resulted in improved memory and learning capabilities compared to control groups treated with placebo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and 3-methylpiperazine under alkaline conditions, followed by HCl salt formation . Characterization involves elemental analysis (C, H, N content), HPLC purity assessment (>98% by reversed-phase chromatography), and spectral techniques (¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis). Basic validation includes comparing melting points and Rf values with literature data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .

- Storage : Store in airtight containers at -20°C in a desiccator to prevent hygroscopic degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers assess the purity of this compound during initial synthesis?

- Methodological Answer :

- TLC : Monitor reaction progress using silica gel plates (e.g., chloroform:methanol 9:1) with UV visualization .

- HPLC : Use a C18 column, isocratic elution (acetonitrile:water 70:30), and UV detection at 254 nm for quantitative purity (>98%) .

- Elemental Analysis : Confirm stoichiometric C/H/N ratios match theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligand displacement .

- Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cells at concentrations ≤100 µM to rule out nonspecific toxicity .

- Enzyme Inhibition : Evaluate activity against acetylcholinesterase or monoamine oxidase via spectrophotometric methods .

Q. How should researchers troubleshoot inconsistent melting points during characterization?

- Methodological Answer :

- Recrystallization : Purify using ethanol/water mixtures to remove residual solvents or byproducts .

- DSC Analysis : Confirm polymorphic transitions or hydrate formation affecting thermal properties .

- Solvent Traces : Use Karl Fischer titration to check for moisture content >0.5% .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Compare DMF (high polarity) vs. THF (low boiling point) for reaction kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C with 20% higher yield .

Q. What advanced techniques resolve contradictions in spectral data (e.g., ambiguous NMR peaks)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperazine CH₂ groups) .

- X-ray Crystallography : Confirm stereochemistry and salt form (hydrochloride vs. free base) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Q. How do environmental factors (pH, temperature) influence its stability in solution?

- Methodological Answer :

- pH Stability Studies : Use buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C/40°C. The compound is stable at pH 4–7 but hydrolyzes in acidic/alkaline conditions .

- Arrhenius Modeling : Calculate activation energy (Ea) for degradation to predict shelf-life .

- Light Sensitivity : Conduct accelerated UV exposure tests to recommend amber glass storage .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4-chlorobenzyl group with 4-fluorobenzyl or heteroaromatic moieties .

- Piperazine Modifications : Introduce substituents (e.g., methyl, ethyl) at the N-3 position to alter lipophilicity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize targets (e.g., 5-HT receptors) .

Q. How can advanced chromatography differentiate between co-eluting impurities?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF detector to identify impurities (e.g., N-oxide byproducts) via fragmentation patterns .

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10) if stereoisomers form during synthesis .

- Ion-Pair Chromatography : Add 0.1% heptafluorobutyric acid to mobile phase for better separation of charged degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.